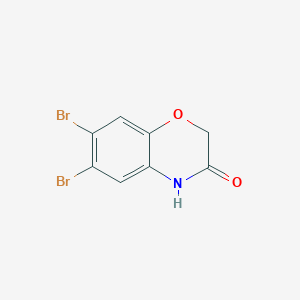

6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6,7-dibromo-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c9-4-1-6-7(2-5(4)10)13-3-8(12)11-6/h1-2H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDVLQNTJQYDOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=CC(=C(C=C2O1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403462 | |

| Record name | 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24036-49-5 | |

| Record name | 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6,7 Dibromo 2h 1,4 Benzoxazin 3 4h One and Its Precursors

Strategies for Constructing the 2H-1,4-Benzoxazin-3(4H)-one Core Structure

The 2H-1,4-benzoxazin-3(4H)-one moiety is a key structural motif present in numerous compounds with diverse applications. semanticscholar.org Consequently, a variety of synthetic methods have been developed for its construction.

A facile and efficient route to the 2H-1,4-benzoxazin-3(4H)-one core involves the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) intermediates. researchgate.netntnu.edu.tw This method is noted for its compatibility with a range of functional groups and often results in good to excellent yields. researchgate.netntnu.edu.tw The process typically uses an iron/acetic acid (Fe/AcOH) system to achieve the reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the lactam ring of the benzoxazinone (B8607429). researchgate.netntnu.edu.tw This approach is part of a broader strategy of using reductive cyclization reactions to generate various nitrogen-containing heterocycles. researchgate.net Alternative reducing systems, such as Samarium/Titanium(IV) chloride (Sm/TiCl4), have also been employed for the intramolecular reductive cyclization of related o-nitrophenoxy compounds at room temperature to produce 2H-1,4-benzoxazines in high yields. researchgate.net

Table 1: Reductive Cyclization of 2-(2-Nitrophenoxy)acetonitrile Adducts

| Precursor | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-(2-Nitrophenoxy)acetonitrile adducts | Fe/AcOH | Acetic Acid | Reflux | 2H-1,4-Benzoxazin-3(4H)-one derivatives | Good to Excellent | researchgate.netntnu.edu.tw |

The Smiles rearrangement offers a powerful and versatile method for synthesizing substituted 1,4-benzoxazinone derivatives. semanticscholar.orgumich.eduresearchgate.net This approach typically begins with the reaction of a substituted 2-chlorophenol (B165306) with an N-substituted 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate. semanticscholar.orgumich.edu The resulting acetamide (B32628) intermediate then undergoes an intramolecular nucleophilic aromatic substitution, known as the Smiles rearrangement, upon treatment with a stronger base such as cesium carbonate in a solvent like dimethylformamide (DMF), to yield the cyclized 1,4-benzoxazinone product. semanticscholar.orgumich.edu This method is significant as it provides access to a wide array of substituted benzoxazinones that may be difficult to obtain through other routes. umich.edu For instance, the reaction of 2-chloro-4-methylphenol (B1207291) with N-benzyl-2-chloroacetamide followed by cyclization yields 7-methyl-2H-1,4-benzoxazin-3(4H)-one, demonstrating the regioselectivity of the rearrangement. semanticscholar.orgumich.edu

Transition-metal catalysis has emerged as a key strategy for the formation of the 1,4-benzoxazinone ring system. researchgate.net Both palladium and copper catalysts have proven effective in these cyclization reactions. researchgate.netnih.gov For example, palladium-catalyzed C-C bond formation has been reported for the construction of various heterocyclic compounds, including benzoxazinones. semanticscholar.orgumich.edu

More recently, copper-catalyzed reactions have gained attention due to copper's low cost and toxicity. researchgate.net A notable development is a ligand-free copper-catalyzed cascade reaction of substituted chloroacetamides with 2-halophenols. researchgate.net This method efficiently produces 2H-1,4-benzoxazin-3-(4H)-ones and addresses common issues such as the need for expensive noble metal catalysts and ligands. researchgate.net Copper-catalyzed reactions are also integral to the synthesis of complex benzoxazinone derivatives, sometimes following an initial Smiles Rearrangement. researchgate.net

Table 2: Examples of Transition-Metal Catalyzed Cyclizations

| Catalyst System | Reactants | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Palladium complexes | Various precursors | C-C bond formation/Cyclization | 1,4-Benzoxazinone derivatives | semanticscholar.orgumich.edu |

| Copper(I) iodide (CuI) | Substituted chloroacetamide, 2-halophenol | Ligand-free cascade reaction | 2H-1,4-Benzoxazin-3(4H)-ones | researchgate.net |

Multi-component reactions (MCRs) provide a highly efficient and atom-economical pathway to complex molecular scaffolds from simple starting materials in a single step. rsc.orgbeilstein-journals.org A transition-metal-free multicomponent cascade reaction has been developed for the construction of chiral 2H-1,4-benzoxazine derivatives. rsc.org This reaction utilizes readily available α-halogenated ketones, ortho-aminophenols, and aldehydes with a dipeptide-based phosphonium (B103445) salt catalyst to produce benzoxazine (B1645224) scaffolds bearing two stereogenic centers with excellent functional group tolerance and asymmetric induction. rsc.org MCRs are advantageous for their ability to rapidly generate diverse chemical libraries, which is particularly valuable in medicinal chemistry. beilstein-journals.org

Regioselective Bromination Strategies for 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one

Once the 2H-1,4-benzoxazin-3(4H)-one core is synthesized, the final step towards the target molecule is the introduction of two bromine atoms at the 6- and 7-positions of the aromatic ring.

The synthesis of this compound can be achieved by the direct electrophilic bromination of the parent 2H-1,4-benzoxazin-3(4H)-one. researchgate.netnih.gov Research has established conditions specifically for the dibromination at the C-6 and C-7 positions. researchgate.net The directing effects of the ether oxygen and the amide nitrogen of the benzoxazinone ring activate the benzene (B151609) moiety towards electrophilic substitution, facilitating the bromination. In one study, 6,7-dibromo derivatives were prepared via the bromination of unsubstituted 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones. nih.gov The specific reagents and conditions must be carefully controlled to achieve the desired 6,7-disubstitution pattern and avoid the formation of other isomers or over-bromination.

Table 3: Bromination of 2H-1,4-Benzoxazin-3(4H)-one

| Starting Material | Brominating Agent | Outcome | Reference |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one | Bromine | This compound | researchgate.net |

Synthesis via Bromination of 2H-1,4-benzoxazin-3(4H)-one

A primary route for the synthesis of this compound involves the direct bromination of the parent 2H-1,4-benzoxazin-3(4H)-one scaffold. Research has detailed the conditions for the electrophilic substitution of this heterocyclic system.

The aromatic substitution of 2H-1,4-benzoxazin-3(4H)-one has been investigated to prepare various polysubstituted derivatives. researchgate.net It has been demonstrated that monobromination of the starting material initially yields the 6-bromo derivative. researchgate.net Further bromination leads to the formation of the 6,7-dibromo compound. researchgate.net

A study by Hanson et al. describes the specific conditions for this transformation. The bromination of 2H-1,4-benzoxazin-3(4H)-one using bromine in glacial acetic acid first produces 6-bromo-2H-1,4-benzoxazin-3(4H)-one, and upon further reaction, yields this compound. researchgate.net This sequential substitution pattern highlights the directing effects of the amide and ether functionalities on the benzene ring.

Table 1: Bromination of 2H-1,4-benzoxazin-3(4H)-one

| Starting Material | Reagent | Solvent | Product | Citation |

|---|---|---|---|---|

| 2H-1,4-benzoxazin-3(4H)-one | Bromine | Glacial Acetic Acid | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | researchgate.net |

| 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Bromine | Glacial Acetic Acid | This compound | researchgate.net |

This method provides a direct pathway to the desired 6,7-dibrominated product from the readily available unsubstituted benzoxazinone.

Preparation of Related Dibromo-Benzoxazinone Isomers

The synthesis of other dibrominated benzoxazinone isomers is also of significant interest, allowing for the exploration of structure-activity relationships in medicinal chemistry. One such isomer is 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one.

The synthesis and reactivity of 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one have been reported in the context of developing novel anticancer agents. nih.gov This compound was synthesized and subsequently used as a precursor for a series of new quinazolinone derivatives and other related molecules. nih.gov The synthetic strategy for obtaining the 6,8-dibromo isomer involves starting with an appropriately substituted anthranilic acid precursor, which is then cyclized to form the benzoxazinone ring.

In contrast to the electrophilic substitution on the pre-formed benzoxazinone ring to yield the 6,7-dibromo isomer, the synthesis of the 6,8-dibromo isomer often begins with 3,5-dibromoanthranilic acid. This precursor already contains the desired bromine substitution pattern. The anthranilic acid is then acylated and cyclized to form the final 6,8-dibromo-benzoxazinone.

For example, 6,8-dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one was subjected to reactions with various nitrogen and oxygen nucleophiles to generate a library of compounds for biological evaluation. nih.gov

Table 2: Related Dibromo-Benzoxazinone Isomers

| Compound Name | CAS Number | Notes | Citation |

|---|---|---|---|

| 6,8-Dibromo-2H-1,4-benzoxazin-3-one | 24036-51-9 | An isomer of the primary target compound. | chemicalbook.com |

| 6,8-Dibromo-2-ethyl-4H-benzo[d] researchgate.netresearchgate.netoxazin-4-one | Not Available | Synthesized and used as an intermediate for anticancer agents. | nih.gov |

The varied synthetic strategies for producing different dibromo-benzoxazinone isomers underscore the versatility of this chemical scaffold and the importance of controlling regioselectivity in their preparation.

Reactivity and Functionalization of 6,7 Dibromo 2h 1,4 Benzoxazin 3 4h One

Electrophilic Aromatic Substitution Patterns on the Dibrominated Benzene (B151609) Ring

The benzene ring of the 2H-1,4-benzoxazin-3(4H)-one core is activated towards electrophilic aromatic substitution by the ortho, para-directing influence of the amino and ether groups. However, the presence of two deactivating bromine atoms at the 6- and 7-positions significantly influences the regioselectivity of further substitutions.

Research on the electrophilic substitution of the parent 2H-1,4-benzoxazin-3(4H)-one has shown that bromination in glacial acetic acid first yields the 6-bromo derivative, followed by the 6,7-dibromo compound. researchgate.net This indicates that the positions occupied by bromine in the title compound are the most activated sites in the unsubstituted ring.

Further electrophilic substitution on the 6,7-dibrominated scaffold is expected to be challenging due to the deactivating nature of the two bromine atoms and the already electron-deficient nature of the ring. However, under forcing conditions, substitution may occur. For instance, nitration of the unsubstituted 2H-1,4-benzoxazin-3(4H)-one with a mixture of sulfuric and nitric acid leads to the 6-nitro derivative and subsequently the 6,8-dinitro compound. researchgate.net This suggests that the C-8 position is the next most favorable site for electrophilic attack after the C-6 position. By analogy, it can be inferred that an electrophilic attack on 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, if successful, would likely be directed to the C-5 or C-8 positions, although the electronic deactivation by the bromine atoms would necessitate harsh reaction conditions.

Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the 2H-1,4-Benzoxazin-3(4H)-one Ring System

| Reagent/Conditions | Position of Substitution on Unsubstituted Ring | Product(s) |

| Bromine/Acetic Acid | C-6 then C-7 | 6-Bromo- and this compound researchgate.net |

| Nitric Acid/Sulfuric Acid | C-6 then C-8 | 6-Nitro- and 6,8-Dinitro-2H-1,4-benzoxazin-3(4H)-one researchgate.net |

Nucleophilic Substitution Reactions Involving the Bromine Centers

The two bromine atoms on the aromatic ring of this compound are susceptible to nucleophilic substitution, particularly through transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds, allowing for significant diversification of the benzoxazinone (B8607429) scaffold.

While specific studies on the nucleophilic substitution of this compound are not extensively documented, the reactivity of similar dibrominated heterocyclic systems provides a strong indication of its potential. For example, palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions are commonly employed to functionalize aryl bromides. In the case of dibrominated compounds, selective mono- or di-substitution can often be achieved by carefully controlling the reaction conditions, such as the stoichiometry of the reagents, the catalyst system, and the temperature.

For instance, the Suzuki cross-coupling reaction of 4,7-dibromo researchgate.netresearchgate.netnih.govselenadiazolo[3,4-c]pyridine with arylboronic acids has been shown to yield both mono- and di-arylated products, demonstrating the feasibility of such transformations on dibrominated heterocycles. researchgate.net It is therefore highly probable that this compound could undergo similar palladium-catalyzed couplings with a variety of boronic acids, organostannanes, or amines to introduce new substituents at the C-6 and/or C-7 positions.

Ring-Opening and Degradation Pathways of 2H-1,4-Benzoxazin-3(4H)-one Derivatives Under Varied Conditions

The 2H-1,4-benzoxazin-3(4H)-one ring system contains a lactam (cyclic amide) and an ether linkage, both of which can be susceptible to cleavage under certain conditions, particularly under acidic or alkaline hydrolysis.

Studies on related benzoxazinone derivatives have demonstrated their instability in aqueous solutions. For example, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), a naturally occurring benzoxazinoid, undergoes decomposition in buffered aqueous solutions with a half-life that is dependent on pH and temperature. nih.gov The decomposition of DIMBOA leads to the formation of 6-methoxy-2-benzoxazolinone (MBOA), indicating a ring contraction and loss of a portion of the heterocyclic ring. nih.gov

Under alkaline conditions, the hydrolysis of the lactam bond in this compound is anticipated. This would lead to the opening of the heterocyclic ring to form the corresponding 2-amino-4,5-dibromophenoxyacetic acid derivative. The stability of the ether linkage may also be compromised under harsh acidic or basic conditions, potentially leading to more extensive degradation of the molecule. The specific degradation pathway will be influenced by the reaction conditions, including the pH, temperature, and the presence of other reagents. For instance, alkaline hydrolysis of some complex heterocyclic systems has been shown to result in multiple cleavage patterns, affecting different rings within the molecule. researchgate.net

Derivatization Strategies at Other Positions of the Benzoxazinone Core

Beyond the aromatic ring, the this compound scaffold offers other sites for chemical modification, namely the nitrogen atom at the 4-position and the methylene (B1212753) group at the 2-position.

N-Substitution: The secondary amine within the lactam ring can be readily derivatized. N-acetylation is a common transformation, typically achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base. Similarly, N-alkylation can be accomplished using various alkylating agents. The regioselectivity of N-alkylation in similar heterocyclic systems, such as indazoles, has been shown to be influenced by the choice of base and solvent. beilstein-journals.org For the N-alkylation of this compound, the use of a strong base like sodium hydride in an aprotic solvent would likely facilitate the deprotonation of the amide nitrogen, followed by nucleophilic attack on an alkyl halide.

C2-Alkylation: The methylene group at the C-2 position is adjacent to a carbonyl group, which could potentially be deprotonated to form an enolate. This enolate could then react with an electrophile, such as an alkyl halide, to introduce a substituent at the C-2 position. The synthesis of 2-alkyl-2H-1,4-benzoxazin-3(4H)-ones has been reported through a two-step process involving O-alkylation of 2-nitrophenols followed by reductive cyclization. nih.gov While this describes the introduction of the C-2 substituent during the synthesis of the ring system, it points to the possibility of direct alkylation on the pre-formed benzoxazinone core under appropriate basic conditions.

Table 2: Potential Derivatization Reactions at the N-4 and C-2 Positions

| Position | Reaction Type | Reagent(s) | Potential Product |

| N-4 | N-Acetylation | Acetic anhydride, pyridine | 4-Acetyl-6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one |

| N-4 | N-Alkylation | Alkyl halide, NaH, THF | 4-Alkyl-6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one |

| C-2 | C-Alkylation | Strong base (e.g., LDA), alkyl halide | 2-Alkyl-6,7-dibromo-2H-1,4-benzoxazin-3(4H)-one |

Coupling Reactions with Other Heterocyclic Moieties (e.g., 1,2,3-Triazole)

The introduction of other heterocyclic rings onto the this compound framework can lead to novel compounds with potentially interesting properties. The 1,2,3-triazole ring is a particularly attractive moiety to introduce due to its favorable chemical properties and its prevalence in pharmacologically active compounds.

A common and efficient method for the synthesis of 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction involves the 1,3-dipolar cycloaddition of an azide (B81097) with a terminal alkyne. To couple a 1,2,3-triazole to the this compound core, one of the bromine atoms would first need to be converted into either an azide or an alkyne functionality.

For example, a nucleophilic substitution of one of the bromine atoms with sodium azide could yield an azido-benzoxazinone derivative. This intermediate could then be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to afford the corresponding 1,2,3-triazole-substituted benzoxazinone. Alternatively, a Sonogashira coupling of the dibromo-benzoxazinone with a protected acetylene (B1199291) derivative could introduce an alkyne group, which could then be deprotected and reacted with an organic azide. This modular approach allows for the synthesis of a diverse library of triazole-benzoxazinone conjugates.

Spectroscopic and Structural Elucidation of 6,7 Dibromo 2h 1,4 Benzoxazin 3 4h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity and spatial arrangement of atoms can be determined.

For 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the protons of the heterocyclic ring. The substitution pattern on the benzene (B151609) ring, with bromine atoms at positions 6 and 7, simplifies the aromatic region of the spectrum, leading to two singlets for the protons at C5 and C8. The methylene (B1212753) protons of the oxazine (B8389632) ring (-O-CH₂-) would appear as a singlet, and the amine proton (-NH-) would also present as a singlet, which may be broad and its chemical shift can be concentration-dependent.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the lactam group is typically observed at a downfield chemical shift. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing bromine substituents.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | 7.33 | s |

| H-8 | 7.04 | s |

| CH₂ | 4.65 | s |

| NH | 10.92 | s |

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O | 164.5 |

| C-8a | 139.8 |

| C-4a | 128.8 |

| C-5 | 117.8 |

| C-8 | 116.9 |

| C-7 | 115.9 |

| C-6 | 112.3 |

| CH₂ | 67.8 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition. The presence of two bromine atoms is a distinctive feature that would be readily apparent in the mass spectrum due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio). This would result in a triplet of peaks (M, M+2, M+4) for the molecular ion, with relative intensities of approximately 1:2:1.

Electron impact (EI) or electrospray ionization (ESI) are common ionization techniques that can be used. Under EI conditions, the molecule is expected to undergo characteristic fragmentation, providing further structural clues.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups within a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

The IR spectrum of this compound would display characteristic absorption bands that confirm its structure. A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) in the lactam ring. The N-H stretching vibration of the secondary amine would appear as a sharp peak around 3200-3300 cm⁻¹. The C-O-C stretching of the ether linkage in the oxazine ring would likely be observed in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present in their characteristic regions.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch | ~3250 |

| C=O Stretch | ~1690 |

| C-O-C Stretch | ~1230 |

Advanced Spectroscopic and Diffraction Techniques in Elucidation

For an unambiguous determination of the three-dimensional structure of this compound, X-ray crystallography is the gold standard. This technique requires a single crystal of the compound. By diffracting X-rays, the precise arrangement of atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.

In cases where suitable crystals cannot be obtained, advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed. These two-dimensional NMR experiments provide detailed information about proton-proton and proton-carbon correlations, which can be used to piece together the complete molecular structure and confirm the assignments made from one-dimensional NMR spectra.

Structure Activity Relationship Sar Studies and Computational Investigations

Correlating Structural Modifications with Observed Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds by identifying the chemical groups responsible for biological activity. For the 1,4-benzoxazine scaffold, SAR analyses have guided the development of derivatives with enhanced potency and selectivity for various targets.

Key findings from SAR studies on benzoxazinone (B8607429) and related derivatives include:

Substitution on the Benzene (B151609) Ring : In studies of benzoxazinones as α-chymotrypsin inhibitors, the presence of substituents on the benzene ring was generally found to reduce inhibitory potential. nih.gov However, for anticancer activity in 4-aryl-3,4-dihydro-2H-1,4-benzoxazines, the inclusion of hydroxyl groups on the aromatic rings (rings A and B) proved beneficial to their biological effect. mdpi.comnih.gov

Nature of Substituents : The type of substituent is critical. For instance, in α-chymotrypsin inhibitors, a fluoro group on the phenyl substituent conferred greater inhibitory potential compared to chloro or bromo groups. nih.gov For derivatives targeting acid ceramidase, the introduction of polar groups was well-tolerated, indicating that these modifications could be used to improve physicochemical properties without sacrificing potency. nih.gov

Positional Isomerism : The position of substituents significantly impacts activity. For compounds with strong electron-donating or withdrawing groups on a phenyl substituent, the order of inhibitory potential was found to be ortho > meta > para. nih.gov

Introduction of Other Moieties : To enhance anti-inflammatory activity, a 1,2,3-triazole moiety was introduced to the 2H-1,4-benzoxazin-3(4H)-one scaffold. This modification aimed to leverage the known anti-inflammatory properties of the triazole structure to create novel compounds for treating neurodegenerative diseases. nih.govmpu.edu.monih.gov

Lead Optimization : In the development of benzoxazolone carboxamides as acid ceramidase inhibitors, lead optimization focused on modifying specific regions of the scaffold to enhance solubility and metabolic stability, which are crucial for oral bioavailability, while preserving inhibitory strength. nih.gov

Table 1: Summary of Structure-Activity Relationship (SAR) Findings for Benzoxazinone Derivatives This table is interactive. You can sort and filter the data.

| Scaffold/Target | Structural Modification | Effect on Activity/Potency | Reference |

|---|---|---|---|

| Benzoxazinones (α-chymotrypsin) | General substitution on benzene ring | Reduced inhibitory potential | nih.gov |

| Benzoxazinones (α-chymotrypsin) | Fluoro group on phenyl substituent | Increased inhibitory potential (F > Cl > Br) | nih.gov |

| Benzoxazinones (α-chymotrypsin) | Position of electron-donating/withdrawing groups | Potency: ortho > meta > para | nih.gov |

| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines (Anticancer) | Hydroxyl groups on aromatic rings | Beneficial for biological activity | mdpi.comnih.gov |

| 2H-1,4-Benzoxazin-3(4H)-one (Anti-inflammatory) | Introduction of 1,2,3-triazole moiety | Enhanced anti-inflammatory activity | mpu.edu.monih.gov |

Molecular Docking Analyses for Ligand-Target Interactions (e.g., Nrf2-Keap1, COX-2, 5-LOX)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in understanding the molecular basis of a drug's action and in screening virtual libraries of compounds for potential therapeutic candidates.

Nrf2-Keap1 Interaction: The Nrf2-Keap1 pathway is a critical regulator of cellular defense against oxidative stress. nih.gov Inhibiting the protein-protein interaction (PPI) between Keap1 and Nrf2 is a promising strategy for activating the Nrf2 antioxidant response. nih.govchemrxiv.org Molecular docking studies have been employed to identify and analyze compounds that can disrupt this interaction.

Binding Site : Docking simulations target the Kelch domain of the Keap1 protein, which is the binding site for Nrf2. nih.govnih.gov

Mechanism : Studies suggest that certain 2H-1,4-benzoxazin-3(4H)-one derivatives can interact with Nrf2-related binding sites on Keap1. mpu.edu.monih.gov This interaction prevents the ubiquitination and subsequent degradation of Nrf2, allowing it to translocate to the nucleus and activate the expression of antioxidant genes. mpu.edu.monih.govchemrxiv.org

Key Interactions : Successful inhibitors form strong interactions, such as hydrogen bonds, with key amino acid residues within the Keap1 binding pocket, which enhances their binding affinity and inhibitory potential. nih.gov

COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for inflammation and pain. Selective COX-2 inhibitors are sought after as anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs.

Binding Mode : Molecular docking studies have explored how novel 1,4-benzoxazine derivatives fit into the binding sites of COX-1 and COX-2 isoenzymes. rsc.orgresearchgate.net These studies help to rationalize the observed in vitro inhibitory activity and selectivity.

SAR Correlation : Docking results support SAR findings, explaining why certain substitutions lead to optimal COX-2 inhibition. For example, derivatives with IC50 values in the sub-micromolar range showed favorable interactions within the COX-2 active site. rsc.org The analysis of these interactions is crucial for designing new derivatives with improved potency and selectivity. rsc.orgresearchgate.net

Table 2: Molecular Docking Insights for Benzoxazinone Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Protein | Key Findings from Docking | Reference |

|---|---|---|---|

| 2H-1,4-Benzoxazin-3(4H)-one derivatives | Keap1 (Nrf2-Keap1 pathway) | Interact with Nrf2 binding sites on Keap1, preventing Nrf2 degradation. | mpu.edu.monih.gov |

| General Keap1 Inhibitors | Keap1 Kelch Domain | Ligands compete with Nrf2, forming hydrogen bonds with key residues. | nih.govnih.gov |

| 1,4-Benzoxazine derivatives | COX-1 / COX-2 | Explored binding modes and interactions to explain inhibitory activity and selectivity. | rsc.orgresearchgate.net |

Density Functional Theory (DFT) Calculations in Mechanistic Elucidation and Catalytic Cycle Proposals

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations provide deep insights into molecular geometries, electronic properties, and reaction mechanisms.

Geometric and Electronic Properties : For benzoxazinone derivatives, DFT calculations, often using the B3LYP functional, are performed to obtain optimized ground-state geometries. scispace.com These calculations are foundational for further analysis, such as simulating spectroscopic data (UV-Vis, IR, NMR) and understanding electronic properties through the analysis of frontier molecular orbitals (HOMO and LUMO). scispace.com

Mechanistic Insights : DFT is employed to study reaction mechanisms at a molecular level. For instance, it has been used to investigate the detailed mechanisms of DNA damage mediated by Fenton reactions, showing how iron complexes catalyze the process and lead to specific oxidative products. rsc.org Such calculations can determine activation energies and map out entire reaction pathways, which is invaluable for understanding how a catalyst functions or how a molecule might be metabolized or exert its effect. rsc.orgresearchgate.net

Structural Analysis : In conjunction with experimental data like X-ray crystallography, DFT calculations help to analyze and confirm the structure of newly synthesized 1,4-benzoxazine derivatives. researchgate.net For example, calculated dihedral angles can confirm the planarity of the heterocyclic ring system. scispace.com

In Silico Approaches to Drug Discovery, Lead Optimization, and Pharmacophore Modeling

In silico methods encompass a wide range of computational tools that accelerate the drug discovery and development process. These approaches reduce the time and cost associated with traditional experimental screening.

Pharmacophore Modeling : A pharmacophore model is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. This approach was used to design efficient Keap1 inhibitors from known phytochemicals by identifying the key features for binding. chemrxiv.org Similarly, pharmacophore models have guided the synthesis of novel antihypertensive agents by defining the required geometric and molecular properties for activity. nih.gov

Virtual Screening : Multi-step in silico approaches, often starting with pharmacophore-based screening followed by molecular docking, are used to screen large compound libraries. nih.gov This hierarchical process efficiently filters down millions of potential molecules to a manageable number of "hits" for experimental validation, significantly increasing the efficiency of identifying novel inhibitors. nih.gov

QSAR (Quantitative Structure-Activity Relationship) : QSAR models mathematically correlate the chemical structure of compounds with their biological activity. researchgate.net These models are used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. researchgate.net

Applications Beyond Medicinal Chemistry

Agrochemical Applications as Fungicides and Pesticides

No data available.

Potential in Material Science (e.g., Laser Dyes, Hair Dyes)

No data available.

Utility as Intermediates in Complex Chemical Syntheses (e.g., Aza Sugars)

No data available.

Future Directions and Research Gaps in 6,7 Dibromo 2h 1,4 Benzoxazin 3 4h One Chemistry

Development of More Sustainable and Stereoselective Synthetic Methodologies

The current accessibility of 6,7-Dibromo-2H-1,4-benzoxazin-3(4H)-one is limited, with its availability primarily restricted to chemical suppliers for research purposes. sigmaaldrich.com A critical first step in exploring its potential is the development of robust and efficient synthetic routes. Future research should prioritize the establishment of sustainable synthetic methodologies. This includes the use of greener solvents, catalysts, and energy-efficient reaction conditions to minimize the environmental impact of its production.

Furthermore, the 2H-1,4-benzoxazin-3(4H)-one core contains a stereocenter at the C2 position, a feature that is often crucial for biological activity. To date, the stereochemical aspects of this compound have not been investigated. Therefore, the development of stereoselective synthetic methods is of paramount importance. Such methods would allow for the synthesis of individual enantiomers, enabling a detailed examination of their differential pharmacological effects. This is a common strategy in drug discovery to identify the more potent and less toxic stereoisomer.

Comprehensive Pharmacological Profiling and Elucidation of Specific Molecular Targets for this compound Itself

The pharmacological profile of this compound is currently a blank slate. Given the broad spectrum of activities observed for other benzoxazinone (B8607429) derivatives, a comprehensive screening of this compound is warranted. jocpr.com Initial studies should focus on its potential antimicrobial, antifungal, anti-inflammatory, and central nervous system activities.

A significant challenge and a key research objective will be the identification of its specific molecular targets. For instance, some benzoxazinone derivatives have been found to act as antagonists for 5-HT1A/B/D receptors or as inhibitors of enzymes like renin. jocpr.com Recent studies on other complex benzoxazinone derivatives have pointed towards the Nrf2-HO-1 signaling pathway as a potential mediator of anti-inflammatory effects. nih.gov Future investigations should employ a combination of in silico molecular docking studies, and in vitro biochemical and cellular assays to pinpoint the proteins and pathways with which this compound interacts. This will be a crucial step in understanding its mechanism of action and potential therapeutic applications.

Advanced Mechanistic Insights at the Molecular and Cellular Levels

Beyond identifying molecular targets, a deeper understanding of the molecular and cellular mechanisms of action of this compound is essential. For example, if anti-inflammatory activity is observed, it will be important to dissect the specific signaling cascades that are modulated. Research on other benzoxazinones has shown that they can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Investigating whether this compound has similar effects would be a logical starting point.

Advanced techniques such as transcriptomics, proteomics, and metabolomics could provide a global view of the cellular changes induced by the compound. This would not only elucidate its primary mechanism of action but could also uncover novel biological activities and potential off-target effects. Understanding these intricate details is vital for the development of safe and effective therapeutic agents.

Exploration of Novel Derivatization and Scaffold Hybridization Strategies for Enhanced Bioactivity

Once a baseline pharmacological profile of this compound is established, the exploration of novel derivatization and scaffold hybridization strategies can commence. The bromine atoms at the 6 and 7 positions offer reactive handles for further chemical modification through various cross-coupling reactions. This would allow for the creation of a library of new analogues with potentially enhanced potency, selectivity, and pharmacokinetic properties.

Furthermore, the concept of scaffold hybridization, where the benzoxazinone core is combined with other known pharmacophores, presents a promising avenue for drug discovery. For instance, the introduction of a 1,2,3-triazole moiety has been shown to impart or enhance anti-inflammatory activity in other benzoxazinone derivatives. nih.gov Similar strategies could be applied to this compound to create hybrid molecules with unique and potentially synergistic biological activities.

Q & A

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer : Standardize reagents (e.g., anhydrous Br₂), control humidity (<30%), and document reaction parameters (e.g., cooling rate during crystallization). Interlab validation via round-robin testing reduces variability in yields (±5%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.